4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative characterized by a phenoxyphenyl substituent at the 4-position and a carboxylic acid group at the 9-position. The tetrahydroacridine core is a pharmacophoric motif, as seen in tacrine, the first FDA-approved Alzheimer’s drug, which underscores its relevance in neuropharmacology .
Properties
IUPAC Name |
(4Z)-4-[(4-phenoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c29-27(30)25-22-10-4-5-12-24(22)28-26-19(7-6-11-23(25)26)17-18-13-15-21(16-14-18)31-20-8-2-1-3-9-20/h1-5,8-10,12-17H,6-7,11H2,(H,29,30)/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSKOXZXWJYXCB-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)OC3=CC=CC=C3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound that has gained attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a tetrahydroacridine core and a phenoxyphenyl substituent. The molecular formula is , with a molecular weight of approximately 349.43 g/mol.
Research indicates that compounds with similar structures may exhibit various biological activities through multiple mechanisms:
- Histone Deacetylase Inhibition : Compounds structurally related to tetrahydroacridines have been shown to inhibit class II histone deacetylases (HDACs), which are implicated in neurological disorders and cancer .
- Antioxidant Activity : Tetrahydroacridine derivatives often display significant antioxidant properties, which can protect against oxidative stress in neuronal cells .
- Neuroprotective Effects : Some studies suggest that these compounds may promote neurite outgrowth and exhibit neuroprotective effects against neurotoxicity induced by various agents .
Anticancer Activity
Several studies have evaluated the anticancer potential of tetrahydroacridine derivatives. For example:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably, they showed significant inhibition of cell proliferation in breast cancer and leukemia models .
Neuroprotective Effects
The neuroprotective capabilities of this compound are particularly noteworthy:
- Model Systems : In models of Alzheimer's disease, tetrahydroacridines have been shown to enhance cognitive function and reduce amyloid plaque formation. This is attributed to their ability to inhibit HDACs and promote neurogenesis .
Case Study 1: HDAC Inhibition
A study focused on the synthesis of phenoxazine derivatives revealed that compounds with structural similarity to this compound exhibited potent inhibition of HDAC6. The structure-activity relationship (SAR) indicated that specific substitutions enhanced enzyme binding and inhibitory activity .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties of tetrahydroacridine derivatives in neuronal cultures exposed to oxidative stress. Results showed that these compounds significantly reduced markers of oxidative damage compared to controls .
Data Tables
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibit neuroprotective properties. They are being studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that derivatives of tetrahydroacridine compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in synaptic clefts. This inhibition could lead to improved cognitive function in models of Alzheimer's disease .
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. The phenoxy group is known to enhance the lipophilicity of the compound, potentially increasing its efficacy against various cancer cell lines.
Case Study: Anticancer Mechanisms
In vitro studies have shown that tetrahydroacridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study found that treatment with such compounds led to a significant reduction in cell viability in breast cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of acridine derivatives has been explored extensively. The compound may exhibit inhibitory effects against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl derivatives (e.g., CAS 379728-21-9) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
- Trimethoxyphenyl analogs show reduced genotoxicity compared to tacrine, attributed to the replacement of hydrazinenicotinic acid with fluorobenzoic acid moieties .
- Diethylamino-substituted compounds demonstrate applications beyond pharmacology, such as corrosion inhibition, due to π-conjugated systems enhancing electron transfer .
Acetylcholinesterase (AChE) Inhibition
- Hybrid 3 (a tacrine-benzofuran hybrid): IC50 = 172 nM, highlighting the potency of tetrahydroacridine derivatives in AChE inhibition .
- Bivalent inhibitors (e.g., compound 4): Designed to bind both catalytic and peripheral anionic sites (CAS/PAS) of AChE, achieving submicromolar affinity .
- Target Compound: The phenoxyphenyl group may enhance PAS binding, similar to diarylated tacrine derivatives (e.g., 3d and 3e), which showed anticancer and antibacterial activities .
Toxicity Profiles
- Genotoxicity: Tetrahydroacridines with fluorobenzoic acid moieties exhibit lower Ames test probabilities (e.g., <0.94) compared to tacrine, suggesting safer profiles .
- Enzyme Inhibition Specificity: Saturated tetrahydroacridine rings (e.g., 9-amino-1,2,3,4-tetrahydroacridine) show reduced enzyme inhibition compared to planar acridines, indicating structural sensitivity in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
